molecular formula C15H10F3N3O3S B11502501 N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide

N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide

Cat. No.: B11502501
M. Wt: 369.3 g/mol
InChI Key: BBYRBBLTSWFGMV-UHFFFAOYSA-N
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Description

N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains an imidazolidinone ring, a thiophene ring, and a trifluoromethyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the imidazolidinone core. This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions. The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic addition reactions. The final step involves the coupling of the imidazolidinone intermediate with thiophene-2-carboxylic acid or its derivatives, often using coupling reagents like carbodiimides or phosphonium salts .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The imidazolidinone ring can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide stands out due to the presence of the thiophene ring, which imparts unique electronic properties and enhances its potential for various applications. The combination of the trifluoromethyl group and the thiophene ring makes this compound particularly interesting for research in medicinal chemistry and materials science .

Properties

Molecular Formula

C15H10F3N3O3S

Molecular Weight

369.3 g/mol

IUPAC Name

N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide

InChI

InChI=1S/C15H10F3N3O3S/c16-15(17,18)14(19-11(22)10-7-4-8-25-10)12(23)21(13(24)20-14)9-5-2-1-3-6-9/h1-8H,(H,19,22)(H,20,24)

InChI Key

BBYRBBLTSWFGMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=CS3

Origin of Product

United States

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